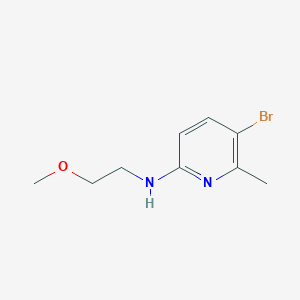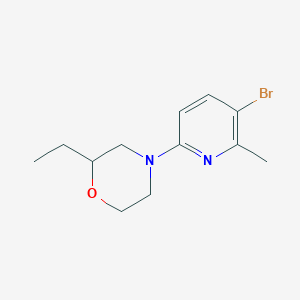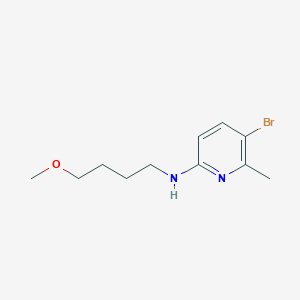![molecular formula C11H16BrN3O B6631367 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known by its chemical formula C13H18BrN3O and is commonly referred to as BAY 73-6691.
Mécanisme D'action
The mechanism of action of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth, reduction of inflammation, and improvement of neurological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide have been extensively studied. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound in lab experiments. For example, it may not be suitable for certain types of assays or experiments due to its specific mechanism of action.
Orientations Futures
There are many future directions for the research and development of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide. Some possible directions include the development of new drugs and therapies based on this compound, the study of its mechanism of action in more detail, and the exploration of its potential applications in other scientific fields such as agriculture and environmental science. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2,2-dimethyl-3-hydroxypropanamide in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound, which can be further purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide has been extensively researched for its potential applications in various scientific fields. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-7-8(12)4-5-9(15-7)14-6-11(2,3)10(13)16/h4-5H,6H2,1-3H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHXTTUCGXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(C)(C)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)



![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)
